1H-Indazol-3-amine hydrate
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Overview
Description
1H-Indazol-3-amine hydrate is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties . The compound’s structure consists of a bicyclic ring system made up of a pyrazole ring fused to a benzene ring, with an amine group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazol-3-amine hydrate can be synthesized through various methods. One common approach involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form 2-fluorobenzylidenehydrazine, which is then cyclized to produce 1H-indazole . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .
Industrial Production Methods: Industrial production of this compound often involves the use of high-yielding catalytic processes to ensure efficiency and scalability. For example, the Cu(OAc)2-catalyzed synthesis mentioned earlier is favored for its minimal byproduct formation and excellent yields .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazol-3-amine hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amine group at the 3-position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of indazole oxides.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Scientific Research Applications
1H-Indazol-3-amine hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Indazol-3-amine hydrate involves its interaction with specific molecular targets. For instance, it has been shown to bind effectively with the hinge region of tyrosine kinase, inhibiting its activity . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a promising anticancer agent .
Comparison with Similar Compounds
1H-Indazole: Shares the core indazole structure but lacks the amine group at the 3-position.
2H-Indazole: Another tautomeric form of indazole with different stability and reactivity.
3-Amino-1H-indazole-1-carboxamide: A derivative with additional functional groups that exhibit similar biological activities.
Uniqueness: 1H-Indazol-3-amine hydrate is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity compared to other indazole derivatives . Its ability to inhibit tyrosine kinase and other molecular targets makes it particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C7H9N3O |
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Molecular Weight |
151.17 g/mol |
IUPAC Name |
1H-indazol-3-amine;hydrate |
InChI |
InChI=1S/C7H7N3.H2O/c8-7-5-3-1-2-4-6(5)9-10-7;/h1-4H,(H3,8,9,10);1H2 |
InChI Key |
OATWYZWMVSTRDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)N.O |
Origin of Product |
United States |
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